molecular formula C13H21NO4 B1522879 (1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate CAS No. 214193-11-0

(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Cat. No.: B1522879
CAS No.: 214193-11-0
M. Wt: 255.31 g/mol
InChI Key: QHWOZJGWXZDMDZ-GUBZILKMSA-N
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Description

(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate primarily targets dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV plays a crucial role in the inactivation of incretin hormones, which are responsible for stimulating insulin secretion in response to meals . By inhibiting DPP-IV, this compound helps to prolong the activity of incretin hormones, thereby enhancing insulin secretion and improving glycemic control.

Mode of Action

This compound binds to the active site of DPP-IV, forming a stable complex that prevents the enzyme from interacting with its natural substrates. This inhibition reduces the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, the levels of these hormones remain elevated, leading to increased insulin secretion and decreased glucagon release .

Biochemical Pathways

The inhibition of DPP-IV by this compound affects several biochemical pathways. The prolonged activity of GLP-1 and GIP enhances insulin secretion from pancreatic beta cells and suppresses glucagon release from alpha cells. This dual action helps to lower blood glucose levels by increasing glucose uptake in peripheral tissues and reducing hepatic glucose production . Additionally, GLP-1 has been shown to slow gastric emptying and promote satiety, further contributing to improved glycemic control.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. After oral administration, the compound is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours. It is widely distributed in body tissues, with a high affinity for DPP-IV. The compound is metabolized primarily in the liver, with the formation of inactive metabolites that are excreted via the kidneys. The bioavailability of this compound is influenced by factors such as food intake and hepatic function .

Result of Action

The molecular and cellular effects of this compound result in improved glycemic control in patients with type 2 diabetes. By inhibiting DPP-IV, the compound increases the levels of active incretin hormones, leading to enhanced insulin secretion, reduced glucagon release, and improved glucose homeostasis. These effects contribute to lower fasting and postprandial blood glucose levels, reduced HbA1c levels, and overall better management of diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption and bioavailability of the compound. Additionally, hepatic and renal function can impact the metabolism and excretion of the compound, respectively. Environmental factors such as temperature and pH can also influence the stability and efficacy of the compound, potentially affecting its therapeutic outcomes .

: ChemicalBook

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWOZJGWXZDMDZ-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]2C[C@@H]2N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
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(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Reactant of Route 3
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(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Reactant of Route 4
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(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Reactant of Route 5
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(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Reactant of Route 6
(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

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